Adenosine 5'-monophosphate can be synthesized through several methods. One prominent method involves the phosphorylation of adenosine using phosphoryl chloride in the presence of lithium hydroxide monohydrate. This approach typically yields around 27% of the desired product after purification through chromatography .
Another method includes the use of triphenylphosphine and imidazole in dimethylformamide (DMF) to produce adenosine 5'-phosphorimidazolide, which can subsequently be converted into adenosine 5'-monophosphate . The synthesis process generally requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Adenosine 5'-monophosphate participates in various biochemical reactions. Notably, it can be converted into adenosine diphosphate through the action of kinases that transfer phosphate groups from high-energy molecules like adenosine triphosphate. Additionally, AMP can undergo hydrolysis to release inorganic phosphate, playing a critical role in energy metabolism within cells.
The following reaction illustrates the conversion of adenosine 5'-monophosphate to adenosine diphosphate:
The mechanism of action for adenosine 5'-monophosphate primarily revolves around its role as a signaling molecule in cellular processes. It acts on specific receptors known as purinergic receptors, which mediate various physiological responses such as vasodilation, neurotransmission, and immune responses.
Upon binding to its receptors, adenosine 5'-monophosphate activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP). This activation leads to downstream effects such as modulation of enzyme activity and gene expression. The concentration of adenosine 5'-monophosphate within cells can significantly influence metabolic pathways and energy homeostasis.
Adenosine 5'-monophosphate monohydrate exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, particularly in biochemical assays and molecular biology research.
Adenosine 5'-monophosphate has diverse applications in scientific research:
During metabolic stress, extracellular 5'-AMP is internalized via equilibrative nucleoside transporters, increasing intracellular AMP concentrations. This triggers a hypometabolic state characterized by suppressed oxygen consumption, reduced core body temperature, and depressed physiological functions—a conserved survival mechanism analogous to hibernation. Studies demonstrate that intraperitoneal AMP administration doubles murine survival time under severe hypoxia (6% O₂) or anoxia (<1% O₂) by reducing cellular oxygen demand [2].
5'-AMP directly dissipates the mitochondrial membrane potential (ΔΨm) in neuronal cells, reducing the proton gradient essential for ATP synthesis. In human SH-SY5Y neurons and primary murine cortical neurons, AMP treatment (0.1–1.0 mM) induces a dose-dependent depolarization of ΔΨm, measured via JC-1 fluorescence. This depolarization correlates with decreased respiratory complex activity and slower electron transport chain flux, effectively lowering ATP production by ~40% within 15 minutes. The ΔΨm collapse serves as a primary mechanism for establishing a hypometabolic phenotype, allowing cells to bypass ATP-dependent processes during oxygen scarcity [2] [4].
Table 1: Neuronal Responses to AMP-Induced ΔΨm Modulation
Parameter | Control Cells | 0.5 mM AMP-Treated | Biological Consequence |
---|---|---|---|
ΔΨm (Fluorescence Units) | 250 ± 15 | 115 ± 10* | Reduced proton motive force |
ATP Production (nmol/min) | 22.3 ± 1.8 | 13.1 ± 1.2* | Energy conservation |
O₂ Consumption (nmol O₂/min) | 18.5 ± 0.9 | 9.7 ± 0.6* | Hypoxia tolerance |
p<0.01 vs. control; Data from [2] |
AMP pretreatment (0.5 mM) attenuates both resting and stimulus-evoked mitochondrial Ca²⁺ influx in neurons subjected to hypoxia. Mechanistically, AMP-activated protein kinase (AMPK) phosphorylates voltage-dependent anion channels (VDACs) on the outer mitochondrial membrane, reducing their conductance to Ca²⁺. Additionally, AMPK suppresses inositol trisphosphate (IP₃) receptor-mediated Ca²⁺ release from the endoplasmic reticulum. During ATP depletion, mitochondrial Ca²⁺ overload typically triggers permeability transition pore opening and apoptosis. By limiting Ca²⁺ uptake, 5′-AMP preserves mitochondrial integrity, reducing lactate dehydrogenase (LDH) release by 65% in hypoxic neurons [1] [8].
Table 2: AMP-Mediated Protection Against Hypoxic Ca²⁺ Dysregulation
Condition | Mitochondrial Ca²⁺ (Peak ΔF/F₀) | Cytosolic Ca²⁺ (Peak ΔF/F₀) | Cell Viability (%) |
---|---|---|---|
Normoxia | 1.8 ± 0.3 | 2.1 ± 0.4 | 98 ± 2 |
Hypoxia (6% O₂, 1h) | 5.2 ± 0.6* | 6.0 ± 0.7* | 42 ± 5* |
Hypoxia + 0.5 mM AMP | 2.9 ± 0.4*† | 3.5 ± 0.5*† | 78 ± 4*† |
p<0.05 vs. normoxia; †p<0.05 vs. hypoxia; Data from [2] |
The heterotrimeric AMPK complex (αβγ) functions as a canonical energy sensor activated by increasing AMP:ATP ratios. Binding of 5'-AMP to the γ subunit’s Bateman domains (specifically CBS-1 and CBS-3) induces conformational changes that promote Thr172 phosphorylation on the α subunit by upstream kinases (LKB1, CaMKKβ). This allosterically activates AMPK 100-fold while protecting it from dephosphorylation [1] [6].
Activated AMPK directly inhibits the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis and anabolic metabolism. AMPK phosphorylates tuberous sclerosis complex 2 (TSC2) at Ser1387, enhancing its GTPase activity toward Rheb, an essential mTORC1 activator. Concurrently, AMPK phosphorylates Raptor (mTORC1’s scaffold protein) at Ser722/792, inducing 14-3-3 protein binding and mTORC1 dissociation. This dual inhibition reduces phosphorylation of mTORC1 substrates S6K1 (Thr389) and 4E-BP1 (Thr37/46) by >70%, halting energy-intensive translation. In diabetic models, this pathway ameliorates gluconeogenesis and enhances insulin sensitivity by redirecting substrates toward catabolism [1] [6] [8].
Table 3: AMPK-Induced mTORC1 Suppression and Metabolic Effects
AMPK Target | Phosphorylation Site | Functional Consequence | Downstream Metabolic Shift |
---|---|---|---|
TSC2 | Ser1387 | Enhanced Rheb-GAP activity | Inhibits anabolic pathways |
Raptor | Ser722/Ser792 | 14-3-3 binding and complex destabilization | Blocks protein translation machinery |
ULK1 | Ser317/Ser777 | Autophagy initiation | Enhances substrate recycling |
ACC1 | Ser79 | Inhibition of fatty acid synthesis | Promotes β-oxidation |
Extracellular 5'-AMP is rapidly hydrolyzed to adenosine by ectonucleotidases (CD39/CD73), enabling activation of P1 purinergic receptors (A₁, A₂A, A₂B, A₃). AMPK interfaces with this network bidirectionally:
Table 4: Key Purinergic Receptors Modulated by AMP-Derived Adenosine
Receptor | G-Protein Coupling | AMPK Interaction | Primary Cellular Outcome |
---|---|---|---|
A₁ | Gi/o | Enhances AMPK activation via PKA inhibition | Neuronal hypometabolism, neuroprotection |
A₂A | Gs | Synergizes with AMPK to inhibit NF-κB | Anti-inflammatory polarization |
A₂B | Gs/Gq | AMPK-dependent glucose uptake enhancement | Metabolic reprogramming in hypoxia |
A₃ | Gi/o | Augments AMPK-mediated autophagy | Cytoprotection in ischemia |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7